molecular formula C13H17ClN2O3 B1207959 Indorenate Hydrochloride CAS No. 72318-55-9

Indorenate Hydrochloride

Cat. No. B1207959
CAS RN: 72318-55-9
M. Wt: 284.74 g/mol
InChI Key: KLGSBANGKXGRTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indorenate Hydrochloride, also known as TR3369 or INDO, is a serotonin-like compound . It has high affinity for 5-HT1A receptors and a lower affinity for 5-HT1C and 5-HT1B receptors . It possesses antihypertensive and anxiolytic activity in animal behavior tests .


Molecular Structure Analysis

Indorenate Hydrochloride has a molecular formula of C13H16N2O3 . Its exact mass is 284.09 and its molecular weight is 284.740 . The elemental analysis shows that it contains Carbon (54.84%), Hydrogen (6.02%), Chlorine (12.45%), Nitrogen (9.84%), and Oxygen (16.86%) .

Scientific Research Applications

Genotoxic Evaluation

Indorenate Hydrochloride, known as 5-Methoxytryptamine, beta-methylcarboxylate hydrochloride, has been evaluated for its genotoxic activity. Studies using mouse bone marrow and cytogenetic tests as well as human lymphocyte culture cytogenetic assays show that Indorenate is a non-genotoxic agent in these assays (Madrigal-Bujaidar & Rosas-Planaguma, 1989).

Stability in Pharmaceutical Formulations

Research focusing on the stability of Indorenate Hydrochloride in pharmaceutical formulations has been conducted. This includes exploring its solid-state chemical stability as a function of carrier excipient and mixing process. It's observed that the stability of Indorenate varies significantly based on the type of excipient used and the specific processing method (Villalobos-Hernández & Villafuerte-Robles, 2001).

Neurological Rehabilitation

Indorenate has been studied for its effects on motor performance in rats with chronic spinal cord injury. It has shown significant improvement in motor activity, suggesting its potential for aiding neurological rehabilitation (Bravo et al., 2007).

Serotonergic Activity

Various studies have delved into the serotonergic activity of Indorenate. It has been linked to effects such as anxiolytic actions and potential antidepressant-like activities, mediated through serotonin receptors (Martínez-Mota et al., 2002). Additionally, its discriminative stimulus properties, potentially mediated by 5-HT1A/1B/2C receptors, have been explored (Miranda et al., 2003).

Effect on Brain Monoamine Metabolism

Indorenate's effect on catecholamine and indolamine metabolism in the rat brain has been characterized, showing its potential as an agonist at serotonin receptors in the central nervous system (Benítez-King et al., 1991).

Other Behavioural Actions

Behavioral studies have revealed additional actions of Indorenate, including effects on the serotonin syndrome and masculine sexual behavior in animal models (Fernández‐Guasti et al., 1990).

Antihyperglycemic Effects

Recent research has suggested an antihyperglycemic effect of Indorenate, potentially linked to its action on 5-HT2 peripheral receptors. This highlights its possible role in glucose metabolism (Silva & Hong, 2020).

properties

IUPAC Name

methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3.ClH/c1-17-8-3-4-12-9(5-8)11(7-15-12)10(6-14)13(16)18-2;/h3-5,7,10,15H,6,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGSBANGKXGRTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(CN)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046306
Record name Indorenate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indorenate Hydrochloride

CAS RN

72318-55-9
Record name Indorenate hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072318559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indorenate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDORENATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/860O06CJWZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indorenate Hydrochloride
Reactant of Route 2
Reactant of Route 2
Indorenate Hydrochloride
Reactant of Route 3
Indorenate Hydrochloride
Reactant of Route 4
Reactant of Route 4
Indorenate Hydrochloride
Reactant of Route 5
Indorenate Hydrochloride
Reactant of Route 6
Indorenate Hydrochloride

Citations

For This Compound
27
Citations
JR Villalobos-Hernandez… - Pharmaceutical …, 2001 - Taylor & Francis
… of a model drug, indorenate hydrochloride, as a function of … much lower for indorenate hydrochloride after tumbling mixing … interaction between indorenate hydrochloride and lactose, …
Number of citations: 18 www.tandfonline.com
F Miranda, G Orozco… - Behavioural …, 2002 - journals.lww.com
… The drugs used in this study were indorenate hydrochloride (CINVESTAV-Miles, Mexico City, Mexico), (±)-8-OH-DPAT hydrobromide, TFMPP hydrochloride, α-methyl-5-HT maleate, 2-…
Number of citations: 11 journals.lww.com
P Schoeffter, D Hoyer - British journal of pharmacology, 1988 - Wiley Online Library
1 A number of centrally acting hypotensive agents and other ligands with high affinity for 5‐hydroxytryptamine 1A (5‐HT 1A ) recognition sites have been tested on forskolin‐stimulated …
Number of citations: 187 bpspubs.onlinelibrary.wiley.com
N Wyttenbach, C Birringer, J Alsenz… - Pharmaceutical …, 2005 - Taylor & Francis
The aim of our research was to develop a miniaturized high throughput drug-excipient compatibility test. Experiments were planned and evaluated using statistical experimental design. …
Number of citations: 47 www.tandfonline.com
TM Cham, TH Wu, TR Tsai, YT Huang… - Journal of Food and …, 2012 - jfda-online.com
… Lactose was observed to influence the stability of Indorenate hydrochloride to a larger extent, … Effect of carrier excipient and processing on stability of indorenate hydrochloride/excipient …
Number of citations: 3 www.jfda-online.com
L Zhang, S Shakya, L Wu, J Wang, G Jin, H Sun… - Asian Journal of …, 2020 - Elsevier
The shapes of particles and their distribution in tablets, controlled by pretreatment and tableting process, determine the pharmaceutical performance of excipient like lubricant. This …
Number of citations: 5 www.sciencedirect.com
T Wakasawa, K Sano, Y Hirakura, T Toyo'oka… - International journal of …, 2008 - Elsevier
As the number of pharmaceutical candidate compounds increases, so does the need for development workflow that is capable of handling more compounds in shorter times. In this …
Number of citations: 22 www.sciencedirect.com
NM Barnes, JF Neumaier - Tocris Biosci Sci Rev Ser, 2011 - resources.tocris.com
Introduction 5-hydroxytryptamine (5-HT, serotonin) is an ancient biochemical manipulated through evolution to be utilized extensively throughout the animal and plant kingdoms. …
Number of citations: 46 resources.tocris.com
AR Kim, SJ Lim, BJ Lee - International Journal of Pharmaceutics, 2009 - Elsevier
This study was originally undertaken to establish the in vitro metabolic conditions and then evaluate the effect of pharmaceutical excipients (PEs) on drug metabolism in uridine …
Number of citations: 28 www.sciencedirect.com
S Ren, MJ Park, A Kim, BJ Lee - Archives of pharmacal research, 2008 - Springer
A reliable method to assess in vitro metabolic stability of rabeprazole and its modulation by Generally Recognized As Safe (GRAS)-listed pharmaceutical excipients was established in …
Number of citations: 37 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.